molecular formula C8H5NO3 B8476457 2,3-Benzofurandione 2-monooxime

2,3-Benzofurandione 2-monooxime

Cat. No.: B8476457
M. Wt: 163.13 g/mol
InChI Key: PGFYEMBBHSJRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Benzofurandione 2-monooxime is a heterocyclic compound featuring a fused benzofuran-dione core with an oxime group (-NOH) substituted at the 2-position. This structure imparts unique reactivity and physicochemical properties, making it relevant in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

2-nitroso-1-benzofuran-3-ol

InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)12-8(7)9-11/h1-4,10H

InChI Key

PGFYEMBBHSJRNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)N=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 2,3-benzofurandione 2-monooxime with structurally related compounds, focusing on substituent effects, stability, and applications.

Substituent Variations and Physicochemical Properties

Compound Name Substituents Key Properties Applications Reference
This compound Oxime at 2-position High polarity, chelation capacity Metal coordination, drug intermediates Inferred
4,7-Dimethyl-2,3-benzofurandione Methyl groups at 4,7-positions Increased lipophilicity, reduced solubility Polymer additives, agrochemicals
4,6-Dimethoxy-2,3-benzofurandione Methoxy groups at 4,6-positions Enhanced electron density, UV stability Dyes, photoactive materials
7-(tert-Butyl)-5-methoxy-2,3-benzofurandione tert-Butyl and methoxy groups Steric hindrance, thermal stability High-temperature resins
Fluorinated 1,3-benzofurandione derivatives Fluorinated alkyl chains Extreme chemical inertness, water resistance Non-stick coatings, surfactants
Key Observations:
  • Reactivity: The oxime group in 2-monooxime enables nucleophilic reactions (e.g., condensation with carbonyl compounds), unlike methyl- or methoxy-substituted analogues, which are more inert .
  • Solubility : Polar substituents (oxime, methoxy) improve aqueous solubility, whereas alkyl/tert-butyl groups enhance organic phase compatibility.
  • Thermal Stability: Fluorinated derivatives (e.g., from the Pharos Project) exhibit superior thermal resistance due to strong C-F bonds, a property absent in non-fluorinated benzofurandiones .

Stability and Environmental Impact

  • Hydrolytic Stability: The oxime group in 2-monooxime is prone to hydrolysis under acidic conditions, limiting its use in aqueous environments. In contrast, fluorinated derivatives resist hydrolysis even under harsh conditions .
  • Biodegradability: Non-fluorinated benzofurandiones (e.g., methyl-substituted) degrade more readily than fluorinated counterparts, which persist in ecosystems .

Research Findings and Challenges

  • Pharmacological Potential: 2-Monooxime derivatives show promise in kinase inhibition, but their metabolic instability remains a hurdle compared to more stable methoxy analogues .
  • Industrial Use : Fluorinated benzofurandiones are critical in coatings but face phase-out due to toxicity concerns, driving demand for eco-friendly alternatives like oxime-functionalized variants .

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